molecular formula C22H26N6O2 B2776237 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013968-29-0

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2776237
CAS RN: 1013968-29-0
M. Wt: 406.49
InChI Key: VQOSNWQGIGFSRG-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These compounds, including pyrazolyl and purine derivatives, showed potent cytotoxicity, with some having IC(50) values less than 10 nM. This suggests potential applications in cancer research and therapy (Deady et al., 2003).

Catalytic Applications

The compound 1,3-dimethyl-7H-purine-2,6-dione (theophylline) has been used as a catalyst for the synthesis of novel spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives. This highlights the role of purine derivatives as catalysts in organic synthesis, offering a green and convenient methodology for constructing complex molecular structures (Yazdani-Elah-Abadi et al., 2017).

Metal Complexes in Molecular Recognition

6-(3,5-Dimethylpyrazol-1-yl)purine derivatives have been explored for their ability to form metal complexes, serving as models for metal-mediated base pairs in nucleic acids. This research indicates the potential of such compounds in designing novel molecular recognition systems and in the study of metal-mediated interactions in biological systems (Sinha et al., 2015).

Photovoltaic Applications

A novel electron-withdrawing group and oligothiophene-based small molecule, designed for photovoltaic applications, exemplifies the use of pyran and purine derivatives in the development of materials for solar energy conversion. This research demonstrates the potential of such compounds in the field of renewable energy (Li et al., 2012).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-phenylethyl)-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-14(2)27-18-19(23-21(27)28-16(4)13-15(3)24-28)25(5)22(30)26(20(18)29)12-11-17-9-7-6-8-10-17/h6-10,13-14H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOSNWQGIGFSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-phenylethyl)-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione

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